Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a tert-butyl group, a pyrrolidine ring, and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine and a carbonyl compound.
Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via a tert-butyl esterification reaction using tert-butyl chloroformate.
Attachment of the Amide and Enoyl Groups: The ethyl(prop-2-enoyl)amino group can be introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and enoyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl and enoyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amide and ester groups, often facilitated by bases or nucleophiles like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features enable it to interact with biological macromolecules, potentially leading to the development of new therapeutic agents.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminopyrrolidine-1-carboxylate: Similar in structure but lacks the ethyl(prop-2-enoyl)amino group.
Ethyl 3-aminopyrrolidine-1-carboxylate: Similar but with an ethyl group instead of a tert-butyl group.
Methyl 3-aminopyrrolidine-1-carboxylate: Similar but with a methyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4/c1-7-14(21)19(8-2)12-15(22)18(6)13-9-10-20(11-13)16(23)24-17(3,4)5/h7,13H,1,8-12H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMRHOLGSPXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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